molecular formula C13H16N2O4S2 B2591815 2-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenoxy)acetamide CAS No. 2034456-26-1

2-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenoxy)acetamide

Cat. No.: B2591815
CAS No.: 2034456-26-1
M. Wt: 328.4
InChI Key: XDDGSSKZIKKRNE-UHFFFAOYSA-N
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Description

2-(4-(2-Thia-5-azabicyclo[221]heptan-5-ylsulfonyl)phenoxy)acetamide is a complex organic compound characterized by its unique bicyclic structure containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction involving a thiophene derivative and a suitable dienophile, followed by subsequent functional group modifications to introduce the sulfonyl group.

    Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate leaving group on the bicyclic core.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it back to a thiol or sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various phenoxy derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenoxy)acetamide is studied for its potential as a biochemical probe. It can be used to investigate the function of specific enzymes or receptors due to its ability to interact with biological macromolecules.

Medicine

Medicinally, this compound is of interest for its potential therapeutic properties. It may serve as a lead compound in the development of drugs targeting specific diseases, particularly those involving the central nervous system or inflammatory pathways.

Industry

In the industrial sector, this compound could be utilized in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it a valuable component in industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    2-Thia-5-azabicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic core but differ in the functional groups attached, leading to variations in their chemical and biological properties.

    Phenoxyacetamide derivatives: Compounds with similar phenoxyacetamide structures but different substituents on the phenyl ring or acetamide group.

Uniqueness

What sets 2-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenoxy)acetamide apart is its combination of the bicyclic core with the sulfonyl and phenoxyacetamide groups. This unique structure imparts specific reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[4-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S2/c14-13(16)7-19-10-1-3-12(4-2-10)21(17,18)15-6-11-5-9(15)8-20-11/h1-4,9,11H,5-8H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDGSSKZIKKRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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